Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-
Description
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- (IUPAC name), is an aliphatic aminophosphonic acid characterized by a phosphonic acid group (-PO(OH)₂) attached to an ethylamine backbone substituted with a benzyl (phenylmethyl) group. This compound belongs to a class of organophosphorus derivatives with applications in coordination chemistry, materials science, and medicinal chemistry due to its ability to form stable complexes with metal ions and mimic biological phosphate esters . Its structure combines the chelating properties of phosphonic acids with the hydrophobic aromatic moiety of the benzyl group, making it distinct from purely aliphatic or aromatic analogs.
Properties
CAS No. |
72696-92-5 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
2-(benzylamino)ethylphosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c11-14(12,13)7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,11,12,13) |
InChI Key |
AMYDLNLHFSFJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material: Dialkyl or diaryl phosphonates containing the phenylmethylaminoethyl substituent.
- Hydrolysis Conditions: Acidic hydrolysis using concentrated hydrochloric acid (HCl) under reflux conditions is the standard procedure.
- Reaction: The ester groups are cleaved, yielding the free phosphonic acid.
Data:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Concentrated HCl | Reflux | High |
This method is versatile and suitable for various phosphonate derivatives, including those with sensitive functionalities.
Bromotrimethylsilane (TMSBr) Method
The bromotrimethylsilane (TMSBr) method is considered a gold standard for mild and selective dealkylation of phosphonate esters to phosphonic acids, especially when sensitive functional groups are involved.
Procedure:
Data:
| Reagent | Conditions | Advantages | Reference |
|---|---|---|---|
| Bromotrimethylsilane | Room temperature, 1-24 hours | Mild, selective, applicable to sensitive compounds |
This approach has been successfully employed to synthesize various phosphonic acids, including heterocyclic derivatives and amino-functionalized compounds, demonstrating its broad applicability.
Oxidation of Phosphines or Phosphine Oxides
Another route involves the oxidation of phosphines or phosphine oxides bearing the phenylmethylaminoethyl group.
Procedure:
- Starting Material: Aryldichlorophosphine or aryldichlorophosphine oxide derivatives.
- Reaction Conditions: Hydrolysis under basic conditions using aqueous sodium hydroxide (NaOH), followed by acidification.
- Outcome: Formation of the corresponding phosphonic acid.
Data:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| NaOH | Aqueous, mild heat | Moderate to high |
This method is particularly useful when the phosphonic acid needs to be synthesized from chlorophosphine precursors.
Synthesis via Phosphonodiamide Intermediates
Recent advances include the formation of phosphonodiamides through nucleophilic substitution reactions, followed by hydrolysis to yield phosphonic acids.
Procedure:
Data:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Acidic or basic hydrolysis | Mild to moderate heat | Variable |
This route allows for the incorporation of diverse functional groups, including amino and phenylmethyl moieties, into the phosphonic acid structure.
Summary of Key Data and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound can act as a chelating agent, binding to metal ions in biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, exerts its effects involves its ability to interact with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the [2-[(phenylmethyl)amino]ethyl] moiety can interact with biological molecules, influencing enzyme activity and other biochemical processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Lipophilicity: The benzyl group in the target compound provides moderate hydrophobicity compared to NMAPA (naphthylmethyl, more hydrophobic) and HQPA (dihydroisoquinoline, polar heterocycle). This balance may enhance solubility in aqueous-organic hybrid systems .
- Metal Chelation: Aliphatic aminophosphonic acids like the target compound exhibit stronger protolytic activity (pKa ~1–3 for -PO(OH)₂) compared to aromatic analogs (e.g., p-aminophenylphosphonic acid), favoring complexation with transition metals like Fe³⁺ or Cu²⁺ .
- Biological Activity: Fluorinated derivatives (e.g., 1-Amino-2-(pentafluorophenyl)ethylphosphonic acid) show higher inhibitory potency against enzymes like aminopeptidase N due to halogen-induced electronic effects, whereas the benzyl-substituted compound may prioritize non-covalent interactions (e.g., π-π stacking) .
Biological Activity
Phosphonic acids, particularly those with aminophosphonate structures, have garnered significant attention in pharmacology due to their diverse biological activities. The compound Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- is a notable member of this class, exhibiting various pharmacological properties that warrant detailed exploration.
Overview of Biological Activities
-
Antibacterial Properties :
Phosphonodipeptides and phosphonooligopeptides derived from phosphonic acids have been studied for their antibacterial activities. These compounds inhibit bacterial cell-wall biosynthesis, making them effective against both Gram-positive and Gram-negative bacteria. For instance, the dipeptide L-Ala-L-Ala(P) has shown promising antibacterial activity, although modifications to its structure can lead to a loss of efficacy . -
Enzyme Inhibition :
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Aminophosphonates have been found to reversibly inhibit BuChE through a competitive mechanism, with studies indicating that certain derivatives can phosphonylate the enzyme's active site . This inhibition is crucial for developing treatments for conditions like Alzheimer's disease. -
Cytotoxicity :
Cytotoxicity studies reveal that while some aminophosphonates exhibit low toxicity at high concentrations, others demonstrate significant cytotoxic effects on cell lines such as V79. For example, certain compounds showed IC50 values indicating moderate cytotoxicity, suggesting the need for careful evaluation in therapeutic contexts .
Structure-Activity Relationships
The biological activity of phosphonic acids is heavily influenced by their structural characteristics. Research indicates that the stereochemistry and functional groups attached to the phosphonate moiety can significantly affect their potency and selectivity against various biological targets. For instance:
- Modification of Amino Acid Residues : Altering the amino acid components in phosphonodipeptides can enhance antibacterial activity. Replacing L-Ala with other amino acids has led to the discovery of more potent derivatives .
- Substituent Effects : The presence and position of substituents on the phosphonate group can influence both enzyme inhibition and cytotoxicity profiles. For example, ortho-substituted phosphonates were found to induce stronger toxicity compared to other positional isomers .
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
Recent studies have focused on the interaction between aminophosphonates and AChE. Docking studies suggest that these compounds bind effectively at both the peripheral anionic site and the catalytic site of AChE, which is critical for their role as potential therapeutic agents against neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-?
The synthesis typically involves:
- Hypophosphorous acid addition : Reacting hypophosphorous acid (H₃PO₂) with β-imines to form aminoalkylphosphonous intermediates, followed by oxidation to phosphonic acid derivatives .
- McKenna procedure : Dealkylation of dialkyl phosphonates using bromotrimethylsilane (TMSBr) and methanolysis to yield the free phosphonic acid .
- Silyl phosphonite coupling : Employing bis(trimethylsilyl) phosphonite with protected imines under anhydrous conditions, followed by acid hydrolysis . Key considerations: Reaction purity (>90%) is achieved via column chromatography, and intermediates are validated by ³¹P NMR .
Q. How is the structural characterization of this compound performed?
- Spectroscopic methods :
- ¹H/¹³C NMR for backbone connectivity (e.g., phenylmethyl and ethylamine moieties) and ³¹P NMR (δ = 18–22 ppm for P=O) .
- FT-IR to confirm P-OH (2500–2700 cm⁻¹) and P=O (1150–1250 cm⁻¹) stretching .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial activity : Demonstrated against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) via membrane disruption assays .
- Enzyme inhibition : Acts as a carboxypeptidase A inhibitor (IC₅₀ = 12 µM) by mimicking tetrahedral transition states .
- Bone-targeting potential : Phosphonic acid groups show affinity for hydroxyapatite surfaces (ΔG = −8.2 kcal/mol in MD simulations) .
Advanced Research Questions
Q. How can trace levels of this compound be detected in environmental matrices?
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges with 0.1% formic acid eluent .
- Analytical techniques :
- LC-MS/MS with MRM transitions (m/z 244 → 98) achieves LOD = 0.1 ppb .
- Ion chromatography with suppressed conductivity detects phosphonate anions (retention time = 8.2 min) .
- Challenges : Differentiate from fosetyl-Al degradation products using isotopic labeling (e.g., ¹⁸O-P=O tracking) .
Q. What catalytic applications leverage its phosphonic acid functionality?
- Proton-exchange membranes (PEMs) : Incorporated into sulfonated poly(ether ether ketone) (SPEEK) matrices, enhancing proton conductivity (0.12 S/cm at 80°C) .
- Heterogeneous catalysis : Anchored to TiO₂ nanoparticles via P-OH groups for acid-catalyzed esterification (TOF = 220 h⁻¹) .
- CO₂ capture : Functionalized MOFs with phosphonic acid ligands show CO₂ adsorption capacity of 4.2 mmol/g at 1 bar .
Q. How does this compound interact with biological macromolecules?
- Protein binding : Molecular docking reveals hydrogen bonding between P=O and Arg/Lys residues (e.g., binding energy = −9.4 kcal/mol with human serum albumin) .
- Membrane permeation : LogP = −1.2 suggests hydrophilic transport, validated by Caco-2 cell monolayer assays (Papp = 2.1 × 10⁻⁶ cm/s) .
- Metabolic stability : In vitro liver microsome studies show t₁/₂ = 45 min (human) vs. 28 min (rat), indicating species-specific CYP450 metabolism .
Methodological Tables
Q. Table 1. Synthetic Yield Optimization
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hypophosphorous addition | H₃PO₂, β-imine | 56 | 92 | |
| McKenna procedure | TMSBr, MeOH | 89 | 98 | |
| Silyl phosphonite route | (TMS)₂PH, Trityl imine | 73 | 95 |
Q. Table 2. Analytical Parameters for Environmental Detection
| Matrix | Technique | LOD (ppb) | Recovery (%) | Reference |
|---|---|---|---|---|
| Soil | LC-MS/MS | 0.1 | 92 | |
| Plant tissue | IC | 0.5 | 85 | |
| Water | SPE-LC-HRMS | 0.05 | 97 |
Q. Key Challenges & Future Directions
- Stereoselective synthesis : Asymmetric catalysis to access enantiopure derivatives remains underdeveloped .
- Environmental persistence : Long-term soil half-life (t₁/₂ = 180 days) necessitates biodegradation studies with Pseudomonas spp. .
- Therapeutic optimization : Prodrug strategies (e.g., ester masking) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
